molecular formula C18H14ClF3N2O2 B11506033 1-(2-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

1-(2-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11506033
M. Wt: 382.8 g/mol
InChI Key: XZLAMRFAPXOUAC-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring, a chlorophenyl group, and a trifluoromethylphenyl group, making it a valuable subject for research in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

One common synthetic route involves the alkylation of amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

1-(2-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as trifluoromethylpyridines and other fluorinated organic molecules. These compounds share some structural similarities but differ in their specific functional groups and overall properties. The unique combination of the chlorophenyl and trifluoromethylphenyl groups in this compound sets it apart from other compounds, providing distinct advantages in terms of reactivity and stability .

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique structure and properties make it a valuable subject for research and development, with potential applications in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C18H14ClF3N2O2

Molecular Weight

382.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H14ClF3N2O2/c19-13-6-2-4-8-15(13)24-10-11(9-16(24)25)17(26)23-14-7-3-1-5-12(14)18(20,21)22/h1-8,11H,9-10H2,(H,23,26)

InChI Key

XZLAMRFAPXOUAC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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